An In-depth Technical Guide to 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with enhanced potency, selectivity, and pharmacokinetic properties are paramount. Arylboronic acids have emerged as indispensable tools in this endeavor, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive technical overview of a particularly valuable building block: 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid (CAS Number: 1402238-28-1 ).[1][2][3]
This document will delve into the synthesis, properties, and applications of this compound, offering field-proven insights and detailed protocols to empower researchers in leveraging its unique structural features for the accelerated development of next-generation therapeutics.
Core Compound Profile
A thorough understanding of the fundamental physicochemical properties of a building block is the bedrock of its effective application in complex synthetic campaigns.
| Property | Value | Source |
| CAS Number | 1402238-28-1 | [1][2][3] |
| Molecular Formula | C10H13BClNO2 | [1][2][3] |
| Molecular Weight | 225.48 g/mol | [3] |
| Appearance | Typically a solid | Inferred from supplier data |
| Purity | ≥96% | [3] |
| Storage | Inert atmosphere, Room Temperature | [3] |
The strategic placement of the chloro, pyrrolidinyl, and boronic acid functionalities on the phenyl ring imparts a unique combination of reactivity and structural attributes, making it a highly sought-after intermediate in drug discovery programs.
The Synthetic Rationale: Crafting the Building Block
A plausible synthetic pathway would involve the introduction of the pyrrolidine moiety via nucleophilic aromatic substitution, followed by a halogen-metal exchange and subsequent borylation.
Figure 1: A proposed synthetic workflow for 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid.
Experimental Protocol (Hypothetical):
A detailed, step-by-step methodology for a key transformation, the Miyaura borylation, is provided below as a foundational protocol that can be adapted and optimized.
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Diazotization of the Aniline:
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Dissolve 3-Chloro-5-(pyrrolidin-1-yl)aniline in a suitable acidic medium (e.g., a mixture of HBF4 and water) and cool to 0-5 °C.
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Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution at low temperature for 30 minutes.
-
-
Miyaura Borylation:
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In a separate flask, dissolve bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl2) in a suitable solvent such as dioxane or DMF.
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Add the freshly prepared diazonium salt solution to the borylation mixture under an inert atmosphere (e.g., nitrogen or argon).
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Heat the reaction mixture to a temperature typically ranging from 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
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Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the boronic acid pinacol ester.
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-
Hydrolysis to the Boronic Acid:
-
Dissolve the pinacol ester in a suitable solvent system (e.g., a mixture of THF and water) and treat with an acid (e.g., HCl) or a base (e.g., NaOH).
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Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
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Neutralize the reaction mixture and extract the product with an organic solvent.
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Dry, concentrate, and purify the final product, 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid, typically by recrystallization.
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The Suzuki-Miyaura Cross-Coupling: A Gateway to Molecular Complexity
The primary utility of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful tool for the synthesis of biaryl and heteroaryl structures.
Figure 2: A simplified diagram of the Suzuki-Miyaura coupling catalytic cycle.[4]
Generic Suzuki-Miyaura Coupling Protocol:
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Reaction Setup: In a reaction vessel, combine 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid (1.0-1.5 equivalents), the aryl/heteroaryl halide or triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 1-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2-3 equivalents).
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Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
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Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
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Work-up and Purification: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery: A Scaffold for Innovation
The unique substitution pattern of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The pyrrolidine moiety, a saturated five-membered nitrogen-containing heterocycle, is a common feature in many FDA-approved drugs and clinical candidates. Its non-planar, three-dimensional structure can provide favorable interactions with biological targets and improve physicochemical properties such as solubility.
Potential Therapeutic Areas:
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Kinase Inhibitors: The substituted phenyl ring can be incorporated as a key pharmacophore in the design of inhibitors for various kinases, which are critical targets in oncology and inflammatory diseases. The pyrrolidine group can occupy hydrophobic pockets or form hydrogen bonds with the protein backbone.[5][6][7]
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GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The structural motifs accessible from this building block are relevant for the development of novel ligands for these receptors.
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Enzyme Inhibitors: The boronic acid functionality itself can act as a warhead, forming reversible covalent bonds with serine or threonine residues in the active sites of enzymes, such as proteases.[8]
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2] Avoid contact with skin and eyes.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[2][3]
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is a strategically designed and highly versatile building block for modern drug discovery. Its unique combination of a reactive boronic acid handle, a lipophilic pyrrolidine moiety, and a halogen for potential further functionalization provides medicinal chemists with a powerful tool to explore chemical space and synthesize novel compounds with therapeutic potential. A thorough understanding of its synthesis, reactivity in Suzuki-Miyaura coupling, and potential applications, as outlined in this guide, will enable researchers to effectively incorporate this valuable intermediate into their drug development pipelines.
References
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Lead Sciences. (3-Chloro-5-(pyrrolidin-1-yl)phenyl)boronic acid. [Link]
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Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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PubMed. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Molecules. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]
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PMC. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]
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ACS Publications. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. [Link]
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